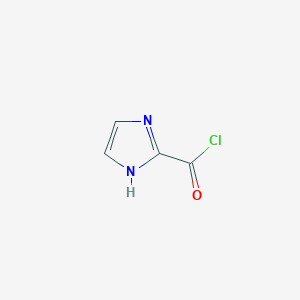
1H-Imidazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carbonyl chloride is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of imidazole with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{Imidazole} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding imidazole derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form imidazole-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imidazole-2-carboxamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Lewis acids or bases to facilitate the reactions
Major Products Formed:
- Imidazole-2-carboxamides
- Imidazole-2-carboxylic esters
- Imidazole-2-carboxylic acids
Applications De Recherche Scientifique
1H-Imidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its ability to introduce functional groups into complex molecules.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
1H-Imidazole-2-carbonyl chloride can be compared with other similar compounds, such as:
Imidazole-2-carboxylic acid: Unlike the carbonyl chloride derivative, this compound is less reactive and primarily used in the synthesis of esters and amides.
Imidazole-4-carboxylic acid chloride: This compound has a similar reactivity profile but differs in the position of the carbonyl chloride group on the imidazole ring.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure but exhibit different reactivity and applications due to the presence of a fused benzene ring.
The uniqueness of this compound lies in its high reactivity and versatility, making it a valuable reagent in various chemical transformations and applications.
Propriétés
Numéro CAS |
848354-09-6 |
|---|---|
Formule moléculaire |
C4H3ClN2O |
Poids moléculaire |
130.53 g/mol |
Nom IUPAC |
1H-imidazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H,(H,6,7) |
Clé InChI |
ILRWDKIPRHRBRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


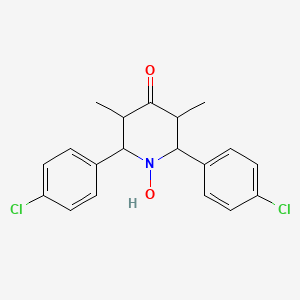
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
methanone](/img/structure/B12538034.png)
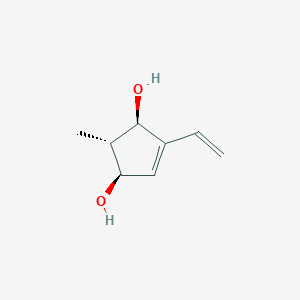
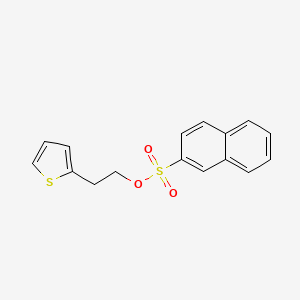
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
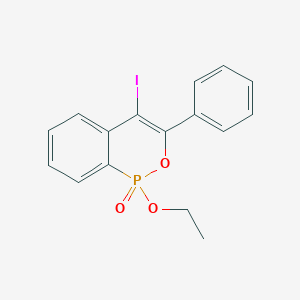
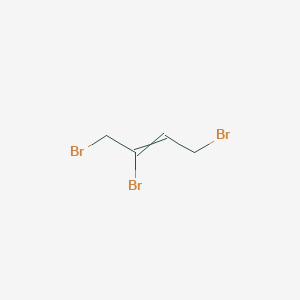
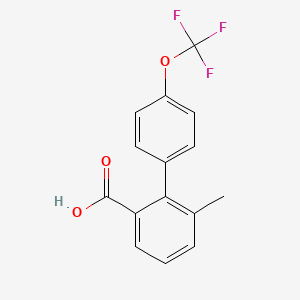
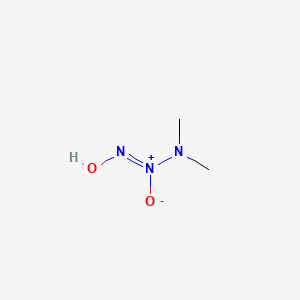
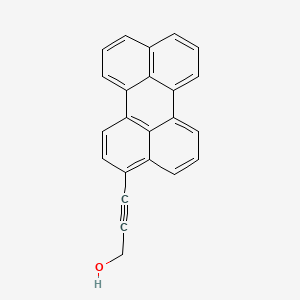
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
